5-(2-Methylpropyl)nonane 5-(2-Methylpropyl)nonane
Brand Name: Vulcanchem
CAS No.: 62185-53-9
VCID: VC7987166
InChI: InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3
SMILES: CCCCC(CCCC)CC(C)C
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol

5-(2-Methylpropyl)nonane

CAS No.: 62185-53-9

Cat. No.: VC7987166

Molecular Formula: C13H28

Molecular Weight: 184.36 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methylpropyl)nonane - 62185-53-9

Specification

CAS No. 62185-53-9
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
IUPAC Name 5-(2-methylpropyl)nonane
Standard InChI InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3
Standard InChI Key RCOXMOQVMZTXOO-UHFFFAOYSA-N
SMILES CCCCC(CCCC)CC(C)C
Canonical SMILES CCCCC(CCCC)CC(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound, 5-(2-methylpropyl)nonane, reflects its branched alkane structure. The parent chain is a nine-carbon nonane backbone, with a 2-methylpropyl (isobutyl) group attached at the fifth carbon . Its molecular formula, C₁₃H₂₈, corresponds to a molecular weight of 184.36 g/mol . The compound’s structural complexity is further illustrated by its SMILES notation (CCCCC(CCCC)CC(C)C) and InChIKey (RCOXMOQVMZTXOO-UHFFFAOYSA-N), which encode its branching pattern .

Table 1: Key Identifiers of 5-(2-Methylpropyl)nonane

PropertyValueSource
CAS Number62185-53-9
Molecular FormulaC₁₃H₂₈
Molecular Weight184.36 g/mol
Density (Predicted)0.755 ± 0.06 g/cm³
Boiling Point (Predicted)210.9 ± 7.0 °C

Isomerism and Structural Analogues

5-(2-Methylpropyl)nonane belongs to a family of branched alkanes with varying substituent positions. Key structural isomers include 5-methyl-5-propylnonane (CAS 17312-75-3) and 3,7-dimethylnonane, which differ in branching patterns and physicochemical behaviors . For instance, the isobutyl group in 5-(2-methylpropyl)nonane reduces intermolecular van der Waals forces compared to linear analogues, resulting in lower boiling points and altered retention times in chromatographic analyses .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthesis protocols are sparingly documented in publicly available literature, industrial production likely employs catalytic hydrogenation of unsaturated precursors or alkylation of nonane derivatives. For example, the reaction of nonane with 2-methylpropyl halides in the presence of strong bases (e.g., potassium tert-butoxide) could yield the target compound . Catalytic methods using palladium or platinum on carbon under high-pressure conditions may also facilitate large-scale production .

Challenges in Isolation and Purification

The compound’s structural similarity to isomers complicates isolation. Techniques such as preparative gas chromatography-mass spectrometry (GC-MS) and fractional distillation are critical for achieving high purity, as evidenced by its distinct retention time (~26.99–27.04 minutes) in GC analyses . Industrial processes must optimize reaction conditions to minimize byproducts like 5-methyl-5-propylnonane, which shares nearly identical physical properties .

Physicochemical Properties and Reactivity

Volatility and Solubility

As a volatile organic compound (VOC), 5-(2-methylpropyl)nonane exhibits moderate volatility, with a predicted boiling point of 210.9°C . Its hydrophobic nature (logP = 5.03) renders it highly soluble in nonpolar solvents like hexane but insoluble in water, influencing its environmental mobility and biological interactions .

Chemical Reactivity

The compound undergoes typical alkane reactions, including:

  • Halogenation: Substitution with chlorine or bromine under UV light to form haloalkanes .

  • Combustion: Complete oxidation to carbon dioxide and water, releasing approximately 8,400 kJ/mol of energy .

  • Cracking: Thermal decomposition into smaller hydrocarbons (e.g., propane, butane) under high-temperature conditions .

Biological Activity and Health Implications

Role as a Volatile Organic Compound (VOC)

5-(2-Methylpropyl)nonane’s classification as a VOC underscores its relevance in atmospheric chemistry. It participates in photochemical reactions that contribute to ground-level ozone formation, though its maximum incremental reactivity (MIR) is lower than that of alkenes or aromatic VOCs .

Table 2: Comparative VOC Abundance in Environmental Samples

SourceConcentration (Peak Area)Reference
Urban Air7.01 (Intensive Farming)
Rural Air0.00 (Extensive Farming)

Environmental Impact and Regulatory Considerations

Ecological Persistence and Toxicity

While long-chain alkanes like 5-(2-methylpropyl)nonane are generally considered low-toxicity pollutants, their persistence in soil and water raises concerns about bioaccumulation. Regulatory frameworks classify it under HS Code 2901100000 for saturated acyclic hydrocarbons, subject to a 2.0% MFN tariff and 30.0% general tariff in international trade .

Mitigation Strategies

Industrial emissions containing this compound may require activated carbon filtration or catalytic oxidation to meet air quality standards. Its low water solubility necessitates containment measures to prevent groundwater contamination .

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